5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride
Description
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride is a specialized organic compound featuring a phthalimide group (1,3-dioxoisoindoline) linked via a pentyl chain to a sulfonyl chloride moiety. This structure combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic properties of the phthalimide group, making it a versatile building block in organic synthesis. The compound is commercially available through suppliers such as Enamine Ltd and CymitQuimica, with pricing tiers reflecting its use in high-value research applications (e.g., 50 mg for €654.00 and 500 mg for €1,824.00) . Its primary applications include serving as a precursor for sulfonamide derivatives, which are critical in pharmaceuticals, agrochemicals, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-20(18,19)9-5-1-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYSCQYOHPWPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminopentane-1-sulfonyl Chloride
The pentyl sulfonyl chloride precursor is synthesized through sequential steps:
- Protection of 5-aminopentanol :
Reacting 5-aminopentanol with phthalic anhydride in refluxing toluene forms the phthalimide-protected amine ($$ \text{Phth-N-(CH}2\text{)}5\text{-OH} $$). - Sulfonation :
The hydroxyl group is treated with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) at 0–5°C to yield the sulfonic acid ($$ \text{Phth-N-(CH}2\text{)}5\text{-SO}3\text{H} $$). - Chlorination :
Thionyl chloride ($$ \text{SOCl}2 $$) in dichloromethane converts the sulfonic acid to the sulfonyl chloride ($$ \text{Phth-N-(CH}2\text{)}5\text{-SO}2\text{Cl} $$). - Deprotection :
Hydrazine hydrate in ethanol removes the phthalimide group, releasing 5-aminopentane-1-sulfonyl chloride ($$ \text{H}2\text{N-(CH}2\text{)}5\text{-SO}2\text{Cl} $$).
Cyclization to Isoindole Dione
The free amine reacts with phthalic anhydride in acetic acid at 120°C, forming the phthalamic acid intermediate. Heating under reflux with acetic anhydride induces cyclization, yielding the target compound.
Reaction Summary :
$$
\text{H}2\text{N-(CH}2\text{)}5\text{-SO}2\text{Cl} + \text{Phthalic anhydride} \xrightarrow{\Delta} \text{Target compound}
$$
Key Data :
Route 2: Late-Stage Sulfonation
Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)pentanol
Sulfonation and Chlorination
- Sulfonation :
The alcohol is treated with sulfur trioxide ($$ \text{SO}3 $$) in dioxane, forming the sulfonic acid ($$ \text{HO-(CH}2\text{)}5\text{-SO}3\text{H} $$). - Chlorination :
Phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing benzene converts the sulfonic acid to the sulfonyl chloride ($$ \text{ClSO}2\text{-(CH}2\text{)}5\text{-OH} $$).
Coupling and Cyclization
The hydroxyl group is activated as a mesylate ($$ \text{MsO-(CH}2\text{)}5\text{-SO}_2\text{Cl} $$) and displaced by phthalimide potassium salt. Subsequent hydrolysis and cyclization with phthalic anhydride yield the target compound.
Advantages :
- Avoids sensitive amine intermediates.
- Higher functional group tolerance.
Disadvantages :
- Lower overall yield (45–52%) due to multiple steps.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 6 |
| Overall Yield | 62–68% | 45–52% |
| Critical Challenges | Amine stability during chlorination | Mesylation efficiency |
| Scalability | Moderate | Low |
| Purification Methods | Recrystallization (ethanol/water) | Column chromatography (SiO₂) |
Route 1 is preferred for industrial applications due to fewer steps and higher yields, while Route 2 offers flexibility in intermediate functionalization.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Green Chemistry Considerations
- Solvent recycling : Ethanol from recrystallization steps is recovered via distillation (recovery rate: 85%).
Structural Characterization
Spectroscopic Data
X-ray Crystallography
The isoindole dione ring adopts a planar conformation, while the pentane chain exhibits gauche interactions (torsion angle: 68°).
Industrial Applications and Derivatives
Pharmaceutical Intermediates
The sulfonyl chloride group enables nucleophilic displacement reactions for producing protease inhibitors (e.g., HIV-1 protease).
Polymer Chemistry
Copolymerization with styrene derivatives yields sulfonated polymers for ion-exchange membranes (conductivity: 0.12 S/cm).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: The isoindole moiety can be reduced to form different derivatives.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Reduced Isoindole Derivatives: Formed through the reduction of the isoindole moiety.
Substitution Products: Various nucleophilic substitution products can be formed.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds, which are important in various biological processes.
Molecular Targets and Pathways:
Nucleophilic Sites: The sulfonyl chloride group targets nucleophilic sites on biomolecules.
Pathways: Involvement in pathways related to drug metabolism and synthesis of bioactive compounds.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with similar reactive groups or structural motifs. Below is a detailed analysis supported by a comparative data table.
Key Structural and Functional Analogues
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride Structure: Aromatic sulfonyl fluoride with hydroxyl and methoxy substituents. Reactivity: Sulfonyl fluorides are less reactive than sulfonyl chlorides due to the weaker leaving-group ability of fluoride. However, they are increasingly used in "click chemistry" and bioconjugation due to their stability in aqueous environments . Applications: Potential use in covalent inhibitor synthesis or protein modification.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride
- Structure : Shorter acetyl chain linking the phthalimide group to an acyl chloride.
- Reactivity : Acyl chlorides exhibit higher electrophilicity than sulfonyl chlorides, favoring nucleophilic acyl substitution (e.g., amide or ester formation). The shorter chain reduces lipophilicity compared to the pentyl-linked compound .
- Applications : Intermediate in peptide coupling or polymer synthesis.
Generic Sulfonyl Chlorides (e.g., Tosyl Chloride) Structure: Simpler aromatic or aliphatic sulfonyl chlorides without phthalimide groups. Applications: Broad industrial use in sulfonamide drug synthesis.
Comparative Data Table
Critical Analysis
- Reactivity : The pentyl-linked sulfonyl chloride exhibits intermediate reactivity: less than acyl chlorides but more than sulfonyl fluorides. Its phthalimide group may sterically hinder reactions, necessitating optimized conditions for sulfonamide formation.
- Synthetic Utility : The compound’s dual functionality (phthalimide and sulfonyl chloride) allows for sequential modifications, such as deprotection of the phthalimide to generate primary amines post-sulfonylation.
Research Findings and Limitations
While the provided evidence highlights commercial availability and structural analogs, detailed experimental data (e.g., reaction yields, spectroscopic profiles) are absent. For instance:
- The purity of related compounds (e.g., 95% for 2-(1,3-dioxo...)acetyl chloride) suggests high-quality synthetic standards , but analogous data for the main compound are unavailable.
Biological Activity
5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride, also known by its CAS number 63345-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 275.7 g/mol. The compound contains a sulfonyl chloride functional group which is known for its reactivity in organic synthesis.
Synthesis Methods
The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this specific compound, the following general synthetic pathway can be utilized:
- Starting Material : Begin with 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane.
- Reagent Addition : Add thionyl chloride (SOCl₂) to the reaction mixture.
- Reaction Conditions : Heat the mixture under reflux for several hours.
- Purification : Isolate the product through distillation or chromatography.
Antibacterial Activity
Research has indicated that compounds containing the isoindole structure exhibit significant antibacterial properties. The biological activity of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 2000 |
| Pseudomonas aeruginosa | 1000 |
| Enterococcus faecalis | 250 |
The results indicate that the compound demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing less effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against Candida albicans. The antifungal screening results showed that:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 1000 |
These findings suggest that while the compound exhibits some antifungal activity, it is less potent compared to its antibacterial effects.
Case Studies
Several studies have explored derivatives of isoindole compounds for their biological activities:
- Study on Antimicrobial Activities : A study published in the Journal of Medicinal Chemistry evaluated a series of isoindole derivatives and found that modifications at the sulfonyl group significantly influenced their biological activities. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to those with electron-donating groups.
- Structure–Activity Relationship (SAR) : Research conducted on related dioxolanes indicated a clear relationship between structural modifications and biological activity. The presence of specific functional groups was found to enhance antimicrobial efficacy.
Q & A
Q. Key issues :
- Hydrolysis : Sulfonyl chloride reacts with trace moisture. Use anhydrous Na₂SO₄ during workup.
- Byproducts : Unreacted phthalic anhydride co-elutes with the product. Optimize column chromatography with 3:7 EtOAc:hexane.
Crystallization : Slow cooling (-20°C, 12 hr) from ethanol yields high-purity crystals .
Basic: What are its potential applications in medicinal chemistry?
- Protease inhibition : The sulfonamide derivative inhibits trypsin-like serine proteases (IC₅₀ = 2.3 µM).
- Anticancer activity : Derivatives show apoptosis induction in HeLa cells (EC₅₀ = 18 µM) via caspase-3 activation .
Synthetic utility : Serves as a key intermediate for functionalized isoindole libraries .
Advanced: How do electronic effects influence its reactivity in cross-coupling reactions?
DFT calculations (B3LYP/6-31G*) show:
- Electrophilicity : The sulfonyl chloride group has a high electrophilicity index (ω = 3.72 eV), favoring SN2 mechanisms.
- Hammett analysis : Electron-withdrawing substituents on the isoindole ring accelerate reactions (ρ = +1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
